molecular formula C10H13ClN2 B11806255 2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine

2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B11806255
M. Wt: 196.67 g/mol
InChI Key: AQRIGFVIKRKWKK-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a methyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance binding affinity to certain receptors or enzymes, while the chloro and methyl groups may influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(pyrrolidin-2-yl)pyridine: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-Chloro-5-(pyrrolidin-2-yl)pyridine: Similar structure but without the methyl group, potentially altering its chemical properties.

    3-Methyl-5-(pyrrolidin-2-yl)pyridine: Lacks the chloro group, which can influence its chemical behavior and applications.

Biological Activity

2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom, a methyl group, and a pyrrolidine moiety. The presence of these functional groups is believed to influence its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including those similar to this compound. For example, compounds with similar structures have shown significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes. The IC50 values for related compounds were reported at approximately 0.04 μmol, indicating strong anti-inflammatory properties comparable to established drugs like celecoxib .

Antiparasitic Activity

In virtual screening studies targeting Trypanosoma cruzi, the causative agent of Chagas disease, derivatives of pyridine have demonstrated promising antiparasitic effects. Compounds structurally related to this compound exhibited sub-micromolar potency against intracellular T. cruzi infections, suggesting potential for development as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups on the pyridine ring enhances biological activity. For instance, modifications at specific positions on the pyridine scaffold can significantly alter potency against targets like COX-2 or T. cruzi .

CompoundModificationActivity (IC50)
1Chlorine at position 20.04 μmol (COX-2)
2Methyl at position 3Sub-micromolar (T. cruzi)

Case Study 1: Anti-inflammatory Effects

A study evaluated various pyridine derivatives for their ability to inhibit COX enzymes in vitro. The results showed that compounds containing a chloromethyl group at position 2 exhibited enhanced anti-inflammatory effects, leading to reduced levels of inflammatory markers in animal models .

Case Study 2: Antiparasitic Efficacy

In another study focusing on antiparasitic activity, derivatives similar to this compound were tested in vivo against T. cruzi. The results indicated a significant reduction in parasitemia, supporting the potential use of these compounds in treating Chagas disease .

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-3-methyl-5-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C10H13ClN2/c1-7-5-8(6-13-10(7)11)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3

InChI Key

AQRIGFVIKRKWKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2CCCN2

Origin of Product

United States

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